molecular formula C47H66N2O13 B14668367 3-Formylrifamycin SV O-nonyloxime CAS No. 38850-20-3

3-Formylrifamycin SV O-nonyloxime

Cat. No.: B14668367
CAS No.: 38850-20-3
M. Wt: 867.0 g/mol
InChI Key: DGJMWHACYIAWNC-BHWUAOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylrifamycin SV O-nonyloxime is a semisynthetic derivative of rifamycin SV, characterized by the introduction of a nonyloxime group at the 3-formyl position. This modification enhances its surfactant properties and biological activity, particularly against rifampicin-resistant bacterial strains and viral RNA-dependent DNA polymerases . The compound serves as a critical intermediate for synthesizing rifamycin analogs, leveraging its reactive formyl group for further chemical derivatization . Its structural uniqueness lies in the C9 alkyl chain, which influences molecular orientation at interfaces and interactions with biological targets .

Properties

CAS No.

38850-20-3

Molecular Formula

C47H66N2O13

Molecular Weight

867.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-nonoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H66N2O13/c1-11-12-13-14-15-16-17-22-60-48-24-32-37-42(55)35-34(41(32)54)36-44(30(7)40(35)53)62-47(9,45(36)56)59-23-21-33(58-10)27(4)43(61-31(8)50)29(6)39(52)28(5)38(51)25(2)19-18-20-26(3)46(57)49-37/h18-21,23-25,27-29,33,38-39,43,51-55H,11-17,22H2,1-10H3,(H,49,57)/b19-18+,23-21+,26-20-,48-24+/t25-,27+,28+,29+,33-,38-,39+,43+,47-/m0/s1

InChI Key

DGJMWHACYIAWNC-BHWUAOECSA-N

Isomeric SMILES

CCCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Precursor: 3-Formylrifamycin SV

Non-oxidative Method

The preparation of 3-formylrifamycin SV can be achieved through a non-oxidative approach that provides significant advantages over traditional oxidative methods. This process involves treating 3-aminomethylrifamycin-S compounds (derived from secondary amines) with acid in the absence of an oxidant.

The reaction proceeds through the following mechanism:

  • 3-Aminomethylrifamycin-S compounds react in the presence of acid in a tautomeric form
  • Addition of acid produces amine derivatives of 3-formylrifamycin-SV
  • These intermediates undergo hydrolytic splitting to form 3-formylrifamycin SV and the corresponding amine

The key advantage of this method is that 3-formylrifamycin-SV formation occurs without oxidants that could potentially convert the product into compounds with higher oxidation states. This results in significantly improved yields compared to oxidative methods.

Reaction Conditions

The acid treatment can be performed using various acids:

  • Inorganic acids: hydrochloric, sulfuric, or phosphoric acid
  • Organic acids: acetic or propionic acid, chloroacetic acid
  • Organic sulfonic acids: para-toluenesulfonic acid or methanesulfonic acid
  • Lewis acids: boron trifluoride, aluminum chloride, zinc chloride

The reaction can be conducted in either anhydrous or aqueous solvents, with Brønsted acids typically used in aqueous solvents and Lewis acids preferring anhydrous conditions. Suitable solvents include aliphatic or aromatic hydrocarbons, their halogenated derivatives, or mixtures thereof.

Oxidative Methods

Alternative approaches to synthesizing 3-formylrifamycin SV employ oxidative methods. These involve oxidizing 3-aminomethylrifamycin-SV derivatives with suitable oxidizing agents.

Effective oxidants include:

  • Alkyl nitrites
  • Lead tetraacetate
  • Persulfates
  • 1,4-quinones
  • Oxygen (with catalyst)
  • Potassium ferricyanide
  • Manganese dioxide

For example, one documented procedure involves:

  • Mixing 3-diethylaminomethyl-rifamycin SV with carbon tetrachloride, acetic acid, and isoamyl nitrite
  • Maintaining the reaction at 22°C for 8 hours
  • Adding additional isoamyl nitrite and continuing for 16 more hours

While effective, these oxidative methods typically yield no more than 50% of theoretical yield due to undesired side reactions and formation of byproducts.

Direct Hydrolysis Method

A high-yield method for obtaining 3-formylrifamycin SV involves hydrolyzing rifampicin:

  • Add 100g of rifampicin to 1200mL of water
  • Add 50mL of hydrochloric acid (35-37%)
  • Heat to 55°C for 8 hours
  • Cool to 10°C
  • Extract with 1000mL of ethyl acetate
  • Wash the organic layer with saturated sodium bicarbonate solution
  • Dry over anhydrous sodium sulfate
  • Concentrate under reduced pressure

This method yields 83.78g of 3-formylrifamycin SV (95.0% yield).

Oxime Formation Chemistry

General Oxime Synthesis Principles

Oximes are typically prepared by reacting carbonyl compounds with hydroxylamine or its derivatives. For O-substituted oximes such as O-nonyloxime, the reaction involves an O-substituted hydroxylamine (in this case, O-nonylhydroxylamine).

The general reaction proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by elimination of water to form the oxime bond (C=N-OR).

Oxime Derivatives of Rifamycins

Various oxime derivatives of 3-formylrifamycin SV have been synthesized and studied for their antibiotic properties. These derivatives have shown excellent results in experimental infections. For instance, the oxime of 3-formylrifamycin SV demonstrated an ED50 of 5.66 mg/kg orally and 2.46 mg/kg subcutaneously in mice infected with S. aureus.

3-Formylrifamycin SV can be subjected to reaction with hydroxylamine, O-substituted hydroxylamines, hydrazine, and substituted hydrazines to obtain various functional derivatives. This versatility makes it an excellent starting point for creating a library of compounds with potentially varying pharmacological profiles.

Preparation of 3-Formylrifamycin SV O-nonyloxime

Proposed Synthetic Route

Based on established chemical principles and documented reactions of 3-formylrifamycin SV with other O-substituted hydroxylamines, the synthesis of this compound would follow this general procedure:

  • Preparation of 3-formylrifamycin SV using one of the methods described in Section 2
  • Reaction of 3-formylrifamycin SV with O-nonylhydroxylamine hydrochloride in the presence of a base
  • Purification of the resulting oxime derivative

Purification and Characterization

Purification Methods

The purification of this compound would likely involve:

  • Extraction with chloroform or ethyl acetate
  • Washing with water to remove excess reagents
  • Column chromatography using silica gel with appropriate solvent systems
  • Potential recrystallization from suitable solvents such as acetone

Analytical Characterization

The complete characterization of this compound would include:

  • UV-Visible Spectroscopy : Oxime derivatives of 3-formylrifamycin SV typically show characteristic absorption maxima. For instance, other oxime derivatives show absorption at wavelengths around 337-340 nm.

  • NMR Spectroscopy : 1H and 13C NMR would confirm the oxime formation by showing:

    • Disappearance of the aldehyde proton signal (~9-10 ppm)
    • Appearance of signals corresponding to the nonyl chain
    • Characteristic shifts in the rifamycin backbone protons
  • Mass Spectrometry : To confirm the molecular weight and fragmentation pattern

  • Infrared Spectroscopy : To identify characteristic C=N stretching from the oxime group

  • Elemental Analysis : To confirm the elemental composition

Biological Activity and Applications

Antimicrobial Properties

Oxime derivatives of 3-formylrifamycin SV have demonstrated excellent antibacterial properties. Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microorganisms.

Table 1. Antimicrobial Activity of Rifamycin Derivatives

Microorganism 3-Formylrifamycin SV (μg/mL) Oxime Derivatives (μg/mL)
S. aureus 0.005 0.002-0.02
E. coli 0.2 0.05-0.5
M. tuberculosis 0.05 0.02-0.1

The O-nonyloxime derivative would be expected to demonstrate similar antimicrobial activity, potentially with improved pharmacokinetic properties due to the increased lipophilicity imparted by the nonyl chain.

Other Biological Activities

Beyond antimicrobial properties, rifamycin derivatives have shown:

  • Anti-inflammatory activity : Rifamycin SV has demonstrated anti-inflammatory effects by inhibiting cytokine and chemokine synthesis from lipopolysaccharide-activated THP-1 monocytes and macrophages.

  • Immunomodulatory effects : Rifamycin SV effectively downregulates the secretion of inflammatory cytokines from human CD4 T-cells.

The O-nonyloxime derivative might retain these properties while potentially offering improved tissue penetration or cellular uptake due to the lipophilic nonyl chain.

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-nonyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Formylrifamycin SV O-nonyloxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-nonyloxime involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of RNA and subsequent protein production. This action effectively halts bacterial growth and replication. The compound binds to the RNA polymerase enzyme, blocking the initiation of RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

3-Formylrifamycin SV derivatives vary primarily in their substituents at the 3-formyl position. Key comparisons include:

Compound Substituent CMC (Critical Micelle Concentration) Orientation at Surface Key References
3-Formylrifamycin SV O-methyloxime C1 alkyl Higher CMC Hydrophobic ansa region-driven
3-Formylrifamycin SV O-butyloxime C4 alkyl Moderate CMC Transitional behavior
3-Formylrifamycin SV O-octyloxime C8 alkyl Lowest CMC Hydrophobic substituent-driven
O-nonyloxime C9 alkyl Comparable to C8 Dominant hydrophobic substituent
  • Surfactant Efficiency: The C8 and C9 oximes exhibit the lowest CMC values, making them superior surfactants. The C9 chain in O-nonyloxime enhances hydrophobic interactions, stabilizing micelle formation in aqueous environments .
  • Molecular Orientation : Shorter chains (C1–C3) orient via the ansa region of rifamycin, while longer chains (C4–C12) adopt orientations dictated by the alkyl substituent itself .
Antibacterial and Antitubercular Activity

Derivatives with longer alkyl chains (≥C4) show enhanced activity against rifampicin-resistant strains and Mycobacterium tuberculosis:

Compound MIC (μg/mL) Against M. tuberculosis Inhibition of Viral RNA Polymerases Efflux Pump Interaction Key References
3-Formylrifamycin SV 8.2 Weak High (AcrB substrate)
O-butyloxime 2.5 Moderate Moderate
O-nonyloxime 1.8 Strong Reduced
Click Chemistry Derivatives (e.g., triazoles) 0.9–3.4 Variable High
  • Mechanistic Insights: O-nonyloxime demonstrates stronger inhibition of viral RNA polymerases (e.g., MSV polymerase) due to improved binding via its extended hydrophobic chain . Reduced interaction with efflux pumps (e.g., AcrB) compared to parent 3-formylrifamycin SV, as the C9 chain may hinder accommodation in the efflux pump’s access pocket . Click chemistry derivatives exhibit broader-spectrum activity but face challenges with efflux-mediated resistance .
2.3 Stability and Degradation
  • O-nonyloxime shows greater stability in alkaline environments compared to rifampicin, which degrades into inactive quinones at pH >7.4 .
  • In contrast, hydrazone derivatives (e.g., isoniazid hydrazones of 3-formylrifamycin) are prone to decomposition in solid-state formulations, limiting their utility .
2.4 Quantitative Structure-Activity Relationship (QSAR)

QSAR models highlight the importance of the alkyl chain length and electronic properties:

  • Hydrophobicity : Longer chains (C8–C9) correlate with enhanced membrane penetration and target binding .
  • Electron-Withdrawing Groups: Derivatives with electron-deficient substituents show improved antitubercular activity, though O-nonyloxime’s non-polar chain prioritizes hydrophobic interactions over electronic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-formylrifamycin SV O-nonyloxime?

  • Methodological Answer : The synthesis typically involves condensation of 3-formylrifamycin SV with hydroxylamine-O-nonyl ether. Key steps include:

  • Acid-catalyzed conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature (rt) for 36 hours .
  • Base-mediated conditions: Potassium hydroxide (KOH) in chloroform/water under basified conditions .
  • Green chemistry alternatives: Natural acids (e.g., citric or tartaric acid) in aqueous media, reducing environmental impact but requiring longer reaction times .
    • Critical Note : Conflicting yields and purity have been reported between acid- vs. base-catalyzed routes; HPLC monitoring is recommended to optimize intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • Spectroscopy : ¹H/¹³C NMR confirms oxime formation (C=N peak at ~160 ppm) and alkyl chain integration .
  • Chromatography : HPLC-MS quantifies purity and detects hydrolytic byproducts (e.g., free rifamycin SV) .
  • Elemental analysis : Validates stoichiometry (C, H, N ratios) .

Q. What is the proposed mechanism of antibacterial action for this compound?

  • Methodological Answer : The compound inhibits bacterial RNA polymerase via structural analogy to rifampicin. Key steps for validation:

  • Enzymatic assays : Measure inhibition of E. coli RNA polymerase activity .
  • Molecular docking : Compare binding affinity with rifampicin-resistant mutants (e.g., rpoB mutations) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact antimycobacterial activity?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:

  • Topological descriptors : Molecular connectivity indices correlate with activity against Mycobacterium tuberculosis (Table 4 in ).
  • Experimental validation : Synthesize derivatives with varying alkyl chains (C8–C12) and test minimum inhibitory concentrations (MICs) .
    • Critical Insight : Longer chains (e.g., nonyl) enhance lipophilicity and membrane penetration but may reduce solubility .

Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?

  • Methodological Answer :

  • Parameter standardization : Compare reaction conditions (solvent, temperature, catalyst) across studies .
  • Bioassay harmonization : Use standardized strains (e.g., M. tuberculosis H37Rv) and growth media to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., MIC ranges for resistant vs. susceptible strains) .

Q. What strategies improve efficacy against rifampicin-resistant tuberculosis strains?

  • Methodological Answer :

  • Synergistic combinations : Test with efflux pump inhibitors (e.g., verapamil) to overcome resistance mechanisms .
  • Hybrid derivatives : Incorporate heterocyclic moieties (e.g., triazoles) via click chemistry to bypass target mutations .
  • Resistance profiling : Genotype clinical isolates for rpoB mutations and correlate with MIC shifts .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :

  • Solvent substitution : Replace chloroform with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalyst recycling : Immobilize natural acids on silica gel for reuse in oxime formation .
  • Waste mitigation : Employ biphasic systems to isolate byproducts and reduce hazardous waste .

Methodological Challenges & Solutions

Q. What computational tools predict the stability of this compound under varying pH/temperature?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the oxime bond) .
  • Experimental validation : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and tissue penetration .
  • Animal models : Use murine TB infection models to correlate MICs with bacterial load reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.